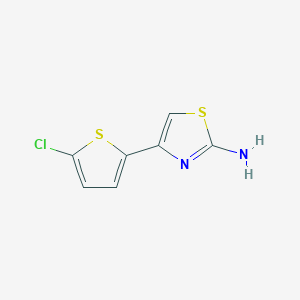

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, a thiophene ring, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

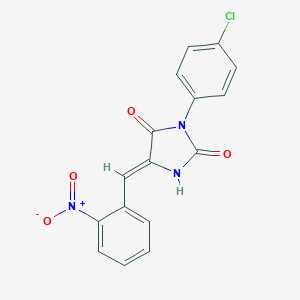

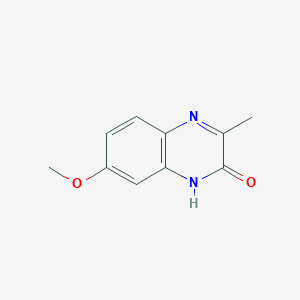

While the exact synthesis of this compound isn’t available, it might involve the reaction of appropriate precursors containing the thiophene and thiazole moieties. The amine group could be introduced through various methods such as nucleophilic substitution or reduction reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a thiophene ring. The chlorine atom on the thiophene ring and the amine group on the thiazole ring could significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The compound could participate in various chemical reactions. The amine group might act as a nucleophile or base, while the chlorine atom could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability and possibly make it planar .Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Synthesis of Antiviral Agents

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . These compounds showed certain anti-tobacco mosaic virus activity .

Material Science

Thiophene and its derivatives have applications in material science . They attract great interest in industry as well as academia .

Synthesis of Anti-Atherosclerotic Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anti-atherosclerotic agents .

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Mode of Action

It’s known that similar compounds can inhibit viral replication by interacting with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Biochemical Pathways

It’s known that similar compounds can disrupt the replication of the influenza a virus, which suggests that it may affect pathways related to viral replication .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .

Result of Action

Similar compounds have been found to inhibit the replication of the influenza a virus .

Action Environment

Similar compounds have been found to be stable under normal storage conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOUOGWZDXYEDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351496 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

123971-45-9 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)